molecular formula C10H11NO4 B14134111 Methyl 3-acetamido-4-hydroxybenzoate

Methyl 3-acetamido-4-hydroxybenzoate

Cat. No.: B14134111
M. Wt: 209.20 g/mol
InChI Key: DGDFZZOBSYEQCJ-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-hydroxybenzoate typically involves the esterification of 3-acetamido-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-acetamido-4-oxo-benzoate.

    Reduction: Formation of Methyl 3-amino-4-hydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 3-acetamido-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy and acetamido groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.

    Methyl 4-hydroxybenzoate: Lacks the acetamido group.

    Methyl 3-amino-4-hydroxybenzoate: Contains an amino group instead of an acetamido group.

Uniqueness

Methyl 3-acetamido-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-acetamido-4-hydroxybenzoate

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(14)15-2)3-4-9(8)13/h3-5,13H,1-2H3,(H,11,12)

InChI Key

DGDFZZOBSYEQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)O

Origin of Product

United States

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